molecular formula C9H20Cl2N2O B1392302 1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride CAS No. 1220019-95-3

1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride

Cat. No. B1392302
CAS RN: 1220019-95-3
M. Wt: 243.17 g/mol
InChI Key: QTMBSOSNZXXLQC-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

  • Inhibitors of Blood Platelet Aggregation : One study identified a compound related to "1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride" as a potent inhibitor of ADP-induced aggregation of blood platelets. This compound was selected from a series of similar compounds synthesized for this purpose (Grisar et al., 1976).

  • Synthesis of Important Chemical Compounds : A novel method for the synthesis of "3-(Pyrrolidin-1-yl)piperidine", which is closely related to "1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride", was developed. This compound is significant in medicinal chemistry (Smaliy et al., 2011).

  • Cyclopropanone Equivalents in Synthetic Applications : Compounds related to "1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride" are used as cyclopropanone equivalents in various nucleophilic reactions, aiding in the formation of pyrroles, pyrrolines, and pyrrolizidines (Wasserman et al., 1989).

  • Molecular Structure Studies : Studies have been conducted to understand the molecular structure of compounds related to "1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride", providing insights into their conformation and stability (Igonin et al., 1993).

  • Experimental and Theoretical NMR Study : This compound has been studied using nuclear magnetic resonance (NMR) spectroscopy to understand its stable forms and molecular structure, which is crucial in the field of chemistry and drug design (Alver et al., 2011).

  • Synthesis of Synthetic Bacteriochlorins : The compound has applications in the synthesis of bacteriochlorins for near-infrared absorbers, a critical component in photodynamic therapy (Reddy et al., 2013).

Future Directions

Piperidine derivatives continue to be a rich area of research, with potential applications in a wide range of fields. The development of new synthesis methods and the discovery of new biological activities are among the future directions in this field .

properties

IUPAC Name

1-piperidin-4-ylpyrrolidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c12-9-3-6-11(7-9)8-1-4-10-5-2-8;;/h8-10,12H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMBSOSNZXXLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(C2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696200
Record name 1-(Piperidin-4-yl)pyrrolidin-3-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride

CAS RN

1220019-95-3
Record name 1-(Piperidin-4-yl)pyrrolidin-3-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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